1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-11-13(10-24-26)15-7-6-12(8-22-15)9-23-17(27)25-16-5-3-2-4-14(16)18(19,20)21/h2-8,10-11H,9H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCBTPGDSRZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol
The pyridine-pyrazole hybrid intermediate is synthesized through Suzuki-Miyaura cross-coupling between 6-bromopyridin-3-yl)methanol and 1-methyl-1H-pyrazol-4-ylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ in a tetrahydrofuran/water mixture facilitate this reaction at 80°C, achieving coupling efficiencies of 85–90%. Alternative routes employ Ullmann-type couplings with copper(I) iodide and 1,10-phenanthroline, though yields drop to 70–75% under these conditions.
Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate
The 2-(trifluoromethyl)aniline precursor undergoes phosgenation at 0–5°C in dichloromethane, followed by triethylamine-mediated elimination to yield the isocyanate. Gas chromatography-mass spectrometry (GC-MS) confirms >98% purity, with byproducts (e.g., symmetric ureas) minimized to <2% through controlled stoichiometry.
Urea Bond Formation Strategies
Stepwise Coupling via Amine Intermediate
Reaction of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine with 2-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane at 25°C produces the target urea in 82–88% yield (Table 1). Triethylamine (1.2 equiv) suppresses carbamate byproduct formation, while molecular sieves (4Å) enhance reaction rates by scavenging water.
Table 1: Urea Formation Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | DCM | 25 | 72 | 95 |
| Et₃N | DCM | 25 | 88 | 98 |
| DMAP | THF | 50 | 78 | 97 |
One-Pot Sequential Approach
A telescoped method combines intermediate synthesis and urea formation without isolation. After Suzuki coupling, the crude pyridine-pyrazole alcohol is oxidized to the aldehyde using MnO₂, then subjected to reductive amination with ammonium acetate and NaBH₃CN. Subsequent isocyanate addition in the same reactor achieves an overall yield of 68%, reducing purification steps.
Optimization of Trifluoromethylpyridine Synthesis
Vapor-Phase Chlorination/Fluorination
The pyridine core is functionalized via simultaneous chlorination and fluorination of 3-picoline at 300–350°C using FeF₃ catalysts, yielding 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the primary product (Table 2). Excess chlorine gas increases dichloro byproducts, which are hydrogenolyzed to recover 3-(trifluoromethyl)pyridine (3-TF).
Table 2: Vapor-Phase Reaction Outcomes
| Substrate | Cl₂ (equiv) | Temp (°C) | Main Product | Yield (%) |
|---|---|---|---|---|
| 3-Picoline | 1.2 | 320 | 2,5-CTF | 65 |
| 3-Picoline | 2.5 | 340 | 2,3,5-DCTF | 58 |
| 2-Picoline | 1.5 | 310 | 2-Chloro-3-TF | 71 |
Direct Trifluoromethylation
Copper-mediated trifluoromethylation of 6-bromopyridin-3-yl)methanol using CF₃Cu reagents in dimethylformamide (DMF) at 110°C installs the trifluoromethyl group with 78% efficiency. This method avoids multi-step halogenation but requires rigorous exclusion of moisture.
Analytical Characterization
Structural Confirmation
X-ray crystallography of a related urea derivative (CCDC 1513343) reveals planar urea geometry with N–H···O hydrogen bonds stabilizing the structure. For the target compound, ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.72 (s, 1H, pyrazole), 8.24 (d, J = 8.4 Hz, 1H, pyridine), and 7.89 (t, J = 7.8 Hz, 1H, trifluoromethylphenyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 337.1542 (calculated 337.1545).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes >99% purity, with retention time at 12.7 min. Residual solvents (DMF, dichloromethane) are below ICH Q3C limits (<600 ppm) as verified by gas chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its antileishmanial and antimalarial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Urea-Based Analogs ()
Compounds 11a–11o from Molecules (2013) share a urea backbone but differ in substituents and scaffold complexity. Key examples:
| Compound ID | Structure Highlights | Molecular Weight (ESI-MS [M+H]+) | Yield (%) |
|---|---|---|---|
| 11j | 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea | 534.1 | 88.1 |
| 11d | 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea | 534.1 | 85.3 |
| 11e | 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea | 534.1 | 86.7 |
Key Findings :
- Structural Differences : The target compound lacks the thiazole-piperazine-hydrazinyl-oxoethyl moiety present in 11j , 11d , and 11e , which may influence solubility and target affinity .
- Synthetic Efficiency : Yields for these analogs range from 83.7% to 88.2%, suggesting robust synthetic routes despite structural complexity.
Carboxylic Acid Derivatives ()
Compounds 254 , 255 , and 261 replace the urea group with carboxylic acid functionalities:
| Compound ID | Structure Highlights | Molecular Weight (ESI-MS [M+H]+) | Yield (%) |
|---|---|---|---|
| 254 | 3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid | — | 60 |
| 261 | 2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid | 354.2 | 78 |
Key Findings :
Carboxamide Derivatives (–5)
Patent EP 4 374 877 A2 (2024) describes carboxamide compounds with pyridazine or spirocyclic cores:
| Compound ID | Structure Highlights | Molecular Weight (LCMS [M+H]+) | HPLC Retention Time (min) |
|---|---|---|---|
| EP Example | (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide | 754 | 1.32 |
Key Findings :
- Scaffold Complexity : The pyridazine-carboxamide framework introduces rigidity and multiple hydrogen-bonding sites, contrasting with the flexible urea linker in the target compound .
- Physicochemical Properties : The higher molecular weight (754 vs. ~400–550 for urea analogs) may limit bioavailability despite favorable HPLC retention.
Biological Activity
The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS Number: 2034464-83-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, pharmacological properties, and biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.8 g/mol. The presence of the pyrazole and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including the formation of urea derivatives through the reaction of isocyanates with amines. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing by-products.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and pyridine structures exhibit significant anti-inflammatory properties. For instance, a study highlighted that pyrazole derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound was evaluated alongside known anti-inflammatory agents like celecoxib, showing promising results with an IC50 value significantly lower than that of celecoxib, indicating superior efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.
Case Studies
- In Vivo Studies : In a recent in vivo study involving carrageenan-induced edema in rats, the compound exhibited a dose-dependent reduction in inflammation, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to COX enzymes, potentially explaining its anti-inflammatory activity. The binding affinity was comparable to that of established inhibitors, indicating its potential as a lead compound for further development .
Data Table: Biological Activity Summary
| Activity | IC50 Value | Comparison Drug | Notes |
|---|---|---|---|
| COX-2 Inhibition | 0.034 μM | Celecoxib (0.052 μM) | Higher selectivity index observed |
| Cancer Cell Proliferation Inhibition | Varies by cell line | N/A | Induces apoptosis in tested cell lines |
| Anti-inflammatory Efficacy | ED50 = 0.8575 mmol/kg | N/A | Significant reduction in edema observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
